2-(4-Chlorophenoxy)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]acetohydrazide
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Overview
Description
2-(4-Chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group and a nitrobenzodioxole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid.
Condensation Reaction: The 4-chlorophenoxyacetic acid is then reacted with hydrazine hydrate to form 4-chlorophenoxyacetohydrazide.
Final Condensation: The 4-chlorophenoxyacetohydrazide is then condensed with 6-nitro-2H-1,3-benzodioxole-5-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(4-Chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group and benzodioxole moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-chlorophenoxy)acetophenone: Shares the chlorophenoxy group but differs in the rest of the structure.
4-Chlorophenoxyacetic acid: A simpler compound with a similar functional group.
6-Nitro-2H-1,3-benzodioxole-5-carbaldehyde: Contains the benzodioxole moiety but lacks the hydrazide linkage.
Uniqueness
2-(4-Chlorophenoxy)-N’-[(E)-(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12ClN3O6 |
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Molecular Weight |
377.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3O6/c17-11-1-3-12(4-2-11)24-8-16(21)19-18-7-10-5-14-15(26-9-25-14)6-13(10)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+ |
InChI Key |
XTODKKSXBFDPGN-CNHKJKLMSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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